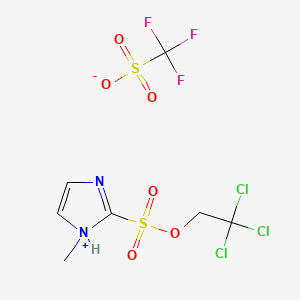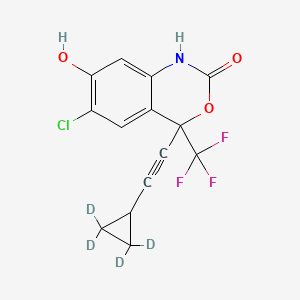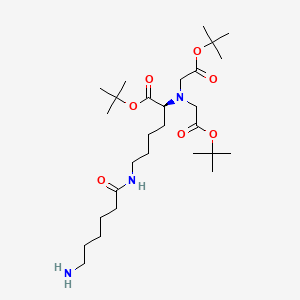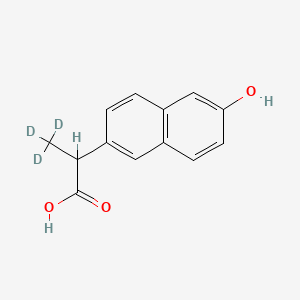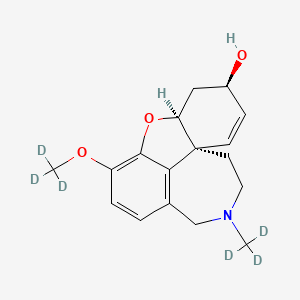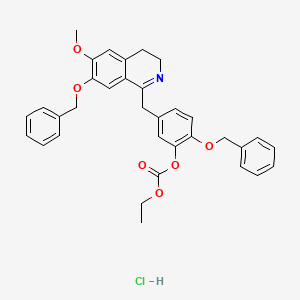
3-甲氧基多巴胺-d4 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy Dopamine-d4 Hydrochloride is a labelled analog of 3-Methyoxytyramine, which is a metabolite of dopamine . It is used for scientific research and development .
Synthesis Analysis
The synthesis of dopamine, to which 3-Methoxy Dopamine-d4 Hydrochloride is related, involves a two-step enzymatic process. The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .Molecular Structure Analysis
The molecular formula of 3-Methoxy Dopamine-d4 Hydrochloride is C9 2H4 H9 N O2 . Cl H .Chemical Reactions Analysis
The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy Dopamine-d4 Hydrochloride is 207.69 .科学研究应用
合成和 PET 成像评估
Matarrese 等人 (2000) 的一项研究讨论了合成一种与 3-甲氧基多巴胺相关的化合物 SB-235753,该化合物标记有碳-11,可用于正电子发射断层扫描 (PET) 以评估体内多巴胺 D4 受体。然而,他们的研究结果表明,由于 SB-235753 在大鼠体内代谢迅速,因此它可能不适合多巴胺 D4 受体研究 (Matarrese 等人,2000).
多巴胺受体亲和力研究
Van Vliet 等人 (1996) 研究了一系列 2-氨基四氢萘,包括具有甲氧基取代的化合物,以了解它们与多巴胺 D2、D3 和 D4 受体的结合亲和力。他们的研究发现对 D2 和 D3 受体有很高的亲和力,但没有一种测试的化合物对多巴胺 D4 受体表现出高亲和力,这表明结构特征对受体选择性的重要性 (Van Vliet 等人,1996).
在神经传递和受体调节中的作用
对与 3-甲氧基多巴胺结构相似的化合物的研究探索了它们在调节多巴胺受体中的潜力,而多巴胺受体在各种神经和精神疾病中起着至关重要的作用。例如,Grundt 等人 (2007) 和 Del Bello 等人 (2019) 研究了具有作为多巴胺 D3 受体配体的潜力的化合物,突出了对药物滥用和神经疾病(如帕金森病和精神分裂症)的治疗意义 (Grundt 等人,2007); (Del Bello 等人,2019).
作用机制
Target of Action
3-Methoxy Dopamine-d4 Hydrochloride, also known as a deuterated compound of 3-Methoxy Dopamine Hydrochloride , primarily targets dopamine receptors in the brain . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is crucial in regulating movement .
Mode of Action
The compound interacts with its targets in a dopamine-independent manner . The behavioral effects induced by 3-Methoxy Dopamine-d4 Hydrochloride are partially mediated by the trace amine associated receptor 1 (TAAR1) . This receptor activation leads to cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays .
Biochemical Pathways
The biochemical pathways affected by 3-Methoxy Dopamine-d4 Hydrochloride involve the dopaminergic system . The activation of dopamine receptors triggers slow-acting effects through G-protein coupling . Furthermore, dopamine receptors signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The major extracellular metabolite of dopamine, 3-Methoxy Dopamine-d4 Hydrochloride, can induce behavioral effects . These effects include a temporary mild hyperactivity and a complex set of abnormal involuntary movements . Furthermore, it induces significant ERK and CREB phosphorylation in the mouse striatum, signaling events generally related to PKA-mediated cAMP accumulation .
Action Environment
The action environment of 3-Methoxy Dopamine-d4 Hydrochloride is primarily the brain, where it interacts with dopamine receptors
安全和危害
未来方向
属性
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-HGFPCDIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy Dopamine-d4 Hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


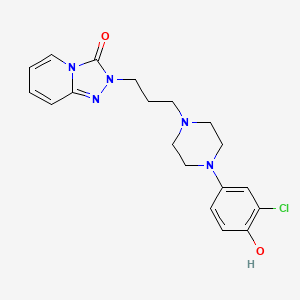
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
